molecular formula C8H11BrN2O2S B3919504 [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE

[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE

Cat. No.: B3919504
M. Wt: 279.16 g/mol
InChI Key: WAOBFAIKHDKTDG-UHFFFAOYSA-N
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Description

Contextualization of Sulfamide (B24259) Compounds in Contemporary Organic and Medicinal Chemistry Research

Sulfamide derivatives are recognized as a versatile and important class of compounds in both organic and medicinal chemistry. mdpi.com They are often considered as bioisosteric replacements for sulfonamides, ureas, and carbamates in drug design, offering a different set of physicochemical properties that can influence a molecule's biological activity, solubility, and metabolic stability. mdpi.com The sulfamide functional group has the ability to participate in hydrogen bonding and other electrostatic interactions, making it a valuable scaffold for the development of therapeutic agents. mdpi.com Research has demonstrated the presence of the sulfamide moiety in compounds with a wide range of biological activities, including as inhibitors of enzymes such as carbonic anhydrase and HIV protease.

Historical Overview of Sulfamide Synthesis and Reactivity Studies

The history of sulfamides is intrinsically linked to the development of sulfa drugs, which revolutionized medicine in the early 20th century. The journey began with the discovery of Prontosil, a sulfonamide-containing dye, and the subsequent identification of its active metabolite, sulfanilamide, in the 1930s. sigmaaldrich.com This breakthrough spurred extensive research into sulfur-containing organic compounds.

The classical and most common method for the synthesis of sulfamides involves the reaction of a sulfamoyl chloride with a primary or secondary amine. Over the years, more sophisticated methods have been developed to allow for the synthesis of a wider variety of sulfamide derivatives with greater control over the substitution pattern. These modern synthetic routes often employ metal-catalyzed cross-coupling reactions to form the carbon-nitrogen bond between the sulfamide nitrogen and an aryl or heteroaryl group.

Significance of Brominated Aromatic Systems in Chemical Synthesis and Derivatization

The presence of a bromine atom on the phenyl ring of N'-(3-Bromophenyl)-N,N-dimethylsulfamide is of great strategic importance in chemical synthesis. Brominated aromatic compounds are highly versatile intermediates due to the reactivity of the carbon-bromine bond. sigmaaldrich.com This bond can be readily transformed into other functional groups through a variety of reactions, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, making N'-(3-Bromophenyl)-N,N-dimethylsulfamide a key precursor for the synthesis of a diverse library of derivatives. The use of bromine as a halogen is often preferred in synthesis due to its balance of reactivity and stability.

Structural Features of N'-(3-Bromophenyl)-N,N-dimethylsulfamide within Sulfamide Subclasses

N'-(3-Bromophenyl)-N,N-dimethylsulfamide can be classified as a 1,1-disubstituted-2-aryl-sulfamide. This substitution pattern imparts specific structural and electronic properties to the molecule. The dimethylamino group is electron-donating, while the sulfonyl group is strongly electron-withdrawing. The 3-bromophenyl group also influences the electronic nature of the molecule and provides a site for further functionalization. The relative positions of the bromo and sulfamoyl substituents on the aromatic ring are fixed, which is a crucial aspect for its use in targeted synthesis.

Below is a table summarizing some of the key physicochemical properties of N'-(3-Bromophenyl)-N,N-dimethylsulfamide and its common precursor, N'-(3-aminophenyl)-N,N-dimethylsulfamide.

PropertyN'-(3-Bromophenyl)-N,N-dimethylsulfamideN'-(3-Aminophenyl)-N,N-dimethylsulfamide
CAS Number 16518-62-0 (for 3-bromo-N,N-dimethylaniline, a related precursor)57947-00-9
Molecular Formula C₈H₁₀BrN₃O₂S (inferred)C₈H₁₃N₃O₂S
Molecular Weight 296.15 g/mol (inferred)215.27 g/mol
Appearance Likely a solid at room temperatureSolid

Note: Direct experimental data for N'-(3-Bromophenyl)-N,N-dimethylsulfamide is limited in publicly available literature. Some data is inferred from closely related compounds.

Rationale for In-depth Academic Investigation of N'-(3-Bromophenyl)-N,N-dimethylsulfamide

The academic interest in N'-(3-Bromophenyl)-N,N-dimethylsulfamide stems from its potential as a versatile synthetic intermediate. Its structure combines the useful properties of a sulfamide moiety with the synthetic handle of a brominated aromatic ring. This makes it an attractive starting material for the generation of libraries of novel compounds for various applications, including medicinal chemistry and materials science. For instance, a derivative of this compound has been utilized in the synthesis of more complex heterocyclic structures with potential anti-fungal activity. mdpi.com The ability to systematically modify the structure at the bromine position allows for the exploration of structure-activity relationships, a fundamental practice in drug discovery and materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(dimethylsulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBFAIKHDKTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Strategic Pathways for N 3 Bromophenyl N,n Dimethylsulfamide

Established Synthetic Routes to Substituted Sulfamides

The formation of the sulfamide (B24259) functional group is a cornerstone of many synthetic strategies. Traditional methods generally involve the reaction of an amine with a sulfuryl-containing electrophile.

Aminosulfonyl Chloride-Based Condensation Reactions

A prevalent and direct method for constructing unsymmetrical sulfamides is the condensation reaction between a primary or secondary amine and a sulfamoyl chloride. In the context of synthesizing N'-(3-Bromophenyl)-N,N-dimethylsulfamide, this involves the reaction of 3-bromoaniline (B18343) with N,N-dimethylsulfamoyl chloride. evitachem.comlibretexts.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net

The requisite N,N-dimethylsulfamoyl chloride is a commercially available reagent but can also be prepared by reacting dimethylamine (B145610) with a sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), under controlled conditions. evitachem.comgoogle.com The high reactivity of the sulfamoyl chloride's sulfur-chlorine bond makes it susceptible to nucleophilic attack by the amino group of 3-bromoaniline, leading to the formation of the desired sulfamide. evitachem.com

Reaction Scheme: Aminosulfonyl Chloride Condensation

(CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + HCl
(CH₃)₂NSO₂Cl + Br-C₆H₄-NH₂ + Base → [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE + Base·HCl

Sulfuryl Chloride-Mediated Sulfamidation Approaches

Sulfuryl chloride (SO₂Cl₂) can be employed as a linchpin to connect two different amine fragments in a stepwise manner. To synthesize an unsymmetrical sulfamide, sulfuryl chloride is first reacted with one equivalent of a primary or secondary amine at low temperatures. This reaction yields an intermediate aminosulfonyl chloride. For the target molecule, reacting sulfuryl chloride with dimethylamine would first generate N,N-dimethylsulfamoyl chloride. tandfonline.com

This intermediate is then reacted in a subsequent step with the second amine, 3-bromoaniline, in the presence of a base, to yield the final unsymmetrical sulfamide product. tandfonline.com Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical sulfamide byproducts. This two-step, one-pot approach offers a versatile route from simple amine precursors. rsc.org

Direct Sulfamidation Methods Utilizing Sulfur Dioxide

Methods utilizing sulfur dioxide (SO₂) offer an alternative pathway to sulfamides, often proceeding via an in-situ generated sulfonyl chloride intermediate. One such approach is the Meerwein procedure, which involves the diazotization of an aniline (B41778) followed by a copper-catalyzed reaction with sulfur dioxide. rsc.org

For this specific synthesis, 3-bromoaniline can be converted into its corresponding diazonium salt using sodium nitrite (B80452) and a mineral acid. The subsequent treatment of this diazonium salt with sulfur dioxide in a suitable solvent like acetic acid, in the presence of a copper(I) or copper(II) catalyst, generates 3-bromobenzenesulfonyl chloride. rsc.org This intermediate can then be readily reacted with dimethylamine to afford N'-(3-Bromophenyl)-N,N-dimethylsulfamide. Sulfur dioxide surrogates, such as the DABCO·(SO₂)₂ complex (DABSO), have also been developed to make the handling of gaseous SO₂ more manageable. rsc.org

Specific Strategies for Incorporating the 3-Bromophenyl Moiety

Beyond the construction of the sulfamide bond, specific strategies are required to ensure the correct incorporation of the 3-bromophenyl group. These include modern catalytic methods and classical electrophilic substitution reactions.

Palladium-Catalyzed C-N Bond Formation in Sulfamide Synthesis

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of various bonds, including carbon-sulfur and carbon-nitrogen bonds, which are relevant to sulfamide synthesis. acs.orgnih.gov

A notable strategy involves the palladium-catalyzed synthesis of an arylsulfonyl chloride from an arylboronic acid. acs.org In this approach, 3-bromophenylboronic acid could be subjected to a palladium-catalyzed chlorosulfonylation, yielding 3-bromobenzenesulfonyl chloride. This key intermediate can then be coupled with dimethylamine as previously described. nih.gov

Alternatively, palladium catalysis can be used to form sulfinamides from aryl halides. nih.govacs.org This would involve the coupling of an aryl halide, such as 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene, with an N-sulfinylamine reagent. The resulting sulfinamide can subsequently be oxidized to the corresponding sulfamide. These methods are valued for their high functional group tolerance and mild reaction conditions. nih.gov

Table 1: Palladium-Catalyzed Approaches

Precursor 1 Precursor 2 Catalyst System Intermediate/Product Reference
3-Bromophenylboronic Acid SO₂Cl₂ source Pd Catalyst (e.g., from L5 ligand) 3-Bromobenzenesulfonyl chloride acs.org, nih.gov

Electrophilic Aromatic Substitution for Bromine Introduction on Precursors

Another classical strategy involves introducing the bromine atom onto a pre-formed sulfamide precursor via electrophilic aromatic substitution. This approach would start with the synthesis of N'-phenyl-N,N-dimethylsulfamide, which could be prepared by reacting aniline with N,N-dimethylsulfamoyl chloride.

The subsequent step would be the bromination of the phenyl ring. However, the sulfamoyl group (-NHSO₂N(CH₃)₂) is an activating group and an ortho-, para-director. Therefore, direct electrophilic bromination of N'-phenyl-N,N-dimethylsulfamide using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst would predominantly yield the 4-bromo and 2-bromo isomers. youtube.com Achieving the desired 3-bromo (meta) substitution through this route is challenging and generally not feasible due to the directing effect of the activating aminosulfonyl group. More complex, multi-step pathways involving blocking groups or starting with a meta-directing group that is later converted to the amine would be necessary.

Table 2: Compound Names

Compound Name Chemical Formula
This compound C₈H₁₁BrN₂O₂S
3-Bromoaniline C₆H₆BrN
N,N-Dimethylsulfamoyl chloride C₂H₆ClNO₂S
Sulfuryl chloride SO₂Cl₂
Pyridine C₅H₅N
Triethylamine C₆H₁₅N
Sulfur dioxide SO₂
Sodium nitrite NaNO₂
3-Bromobenzenesulfonyl chloride C₆H₄BrClO₂S
Dimethylamine C₂H₇N
3-Bromophenylboronic acid C₆H₆BBrO₂
N-Bromosuccinimide (NBS) C₄H₄BrNO₂
N'-phenyl-N,N-dimethylsulfamide C₈H₁₂N₂O₂S
Aniline C₆H₇N
1,3-Dibromobenzene C₆H₄Br₂

Transition Metal-Free Routes for Aryl Sulfamide Formation

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, aiming to reduce cost and metal contamination in the final products. For the synthesis of aryl sulfamides like N'-(3-Bromophenyl)-N,N-dimethylsulfamide, several transition-metal-free strategies have been explored.

One notable approach involves the thioamination of arynes . This method utilizes an aryne generated in situ, which then undergoes an insertion reaction into the S-N sigma bond of a sulfenamide. This process allows for the formation of both a new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bond in a single step under mild conditions. For instance, the generation of an aryne from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate with a fluoride (B91410) source like cesium fluoride (CsF) in an appropriate solvent, can react with a dimethylsulfamide derivative to yield the desired product. nih.gov

Another significant metal-free method is the acid-mediated coupling of thiols or thioethers with diaryliodonium salts . researchgate.net While this method is more commonly applied for the synthesis of aryl sulfides, the principles can be extended to the formation of aryl sulfamides. The reaction proceeds by activating the sulfur nucleophile with a strong base, which then attacks the hypervalent iodine reagent, leading to the transfer of an aryl group. jchps.com

Furthermore, photocatalytic S-N coupling reactions represent a modern, metal-free approach. These reactions can utilize an organic photocatalyst that, upon irradiation with visible light, initiates the reaction between a sulfur-containing compound and a nitrogen source. For example, a photocatalyst can mediate the coupling of a hydroxamic acid with a sodium sulfinate to form an acylsulfonamide, a related structural motif. researchgate.net This principle could be adapted for the direct N-arylation of sulfamides. A visible-light-mediated, catalyst-free sulfonylation of boronic acids with N-acylsulfonamides has also been reported, proceeding through an N-S bond cleavage to form aryl sulfones. escholarship.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound, N'-(3-Bromophenyl)-N,N-dimethylsulfamide. This involves a systematic study of solvents, catalysts, ligands, temperature, and pressure.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. Solvents can influence the solubility of reactants, the stability of intermediates, and the transition state energies. In the synthesis of aryl sulfamides, a variety of solvents can be employed, and their effects are often dependent on the specific reaction mechanism.

For reactions involving polar intermediates or charged species, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can stabilize these species. For instance, in the synthesis of zeolitic imidazolate framework-8, the solvent's polarity, viscosity, and interfacial tension were found to directly influence the crystallization and final properties of the product. chemrxiv.org In palladium-catalyzed cross-coupling reactions to form C-N bonds, solvents like toluene (B28343) and 1,4-dioxane (B91453) are commonly used. The choice between these can affect the regioselectivity of the reaction.

Solvent PropertyPotential Effect on Aryl Sulfamide SynthesisExample Solvents
Polarity Can influence the solubility of reactants and stabilize charged intermediates or transition states.DMF, DMSO, Acetonitrile
Coordinating Ability Can coordinate to catalysts, affecting their activity and selectivity.THF, 1,4-Dioxane
Boiling Point Determines the accessible temperature range for the reaction.Toluene, Xylene

Catalyst and Ligand Screening for Improved Conversions

In transition metal-catalyzed syntheses of aryl sulfamides, the choice of catalyst and ligand is paramount for achieving high conversion and selectivity. Palladium and nickel-based catalysts are commonly employed for C-N cross-coupling reactions.

High-throughput experimentation has been utilized to identify effective catalyst systems for the N-arylation of weakly nucleophilic sulfonamides. One study identified a palladium catalyst with an adamantyl-substituted biaryl phosphine (B1218219) ligand (AdBippyPhos) as being particularly effective. researchgate.net The steric properties of the ligand, such as a large cone angle combined with an accessible palladium center, were found to be crucial for successful C-N coupling.

For nickel-catalyzed couplings, air-stable pre-catalysts have been developed that enable the reaction of sulfonamides with (hetero)aryl chlorides, a transformation previously more reliant on palladium catalysis. nih.gov The screening of different ligands is essential, as their electronic and steric properties can dramatically influence the reaction outcome. For instance, in some cases, electron-rich ligands can outperform others by preventing catalyst deactivation. nih.gov

Catalyst/Ligand SystemSubstrate ScopeKey Advantages
Pd/AdBippyPhosN-arylation of weakly nucleophilic sulfonamidesEffective for heteroaromatic groups
(PhPAd-DalPhos)NiCl(o-tol)Sulfonamides with (hetero)aryl chloridesEnables use of less reactive aryl chlorides
Iron(III)/Copper(II) co-catalystArylation of sulfinamides with aryl iodidesInexpensive and ligand-free

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental parameters that control the rate of a chemical reaction. An increase in temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.

The kinetics of reactions involving sulfur compounds have been studied over various temperature and pressure ranges. For example, the reaction between BrO radicals and methyl mercaptan (CH₃SH) was found to be pressure-dependent in the range of 0.5 to 3 Torr, with the rate constant showing a clear temperature dependence. researchgate.net Similarly, studies on the reaction of the aminyl radical (CH₃NH) with nitrogen dioxide (NO₂) have been conducted over a wide range of temperatures (298-2000 K) and pressures (0.76-76,000 Torr) to understand the product distribution under different conditions. nih.gov

For the synthesis of N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the optimal temperature would need to be determined empirically. This would involve running the reaction at various temperatures and monitoring the yield and purity of the product over time. Pressure is less commonly a critical variable in many solution-phase organic syntheses unless gaseous reactants are involved or the reaction has a significant change in volume in the transition state.

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency and environmental footprint of chemical syntheses, researchers continuously develop advanced techniques. Microwave-assisted synthesis is a prominent example of such an innovation.

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netjchps.comrasayanjournal.co.in This is due to the efficient and direct heating of the reaction mixture by microwaves, which can lead to localized superheating and different kinetic profiles.

The application of microwave-assisted synthesis has been successfully demonstrated for the preparation of various sulfonamides. In one method, sulfonamides were synthesized directly from sulfonic acids or their sodium salts using 2,4,6-trichloro- researchgate.netjchps.comresearchgate.net-triazine (TCT) as an activating agent under microwave irradiation. This process involves two short microwave steps and avoids the isolation of sensitive sulfonyl chloride intermediates. researchgate.netnih.gov Another study reported the synthesis of pyrazoline-containing sulfonamides via microwave irradiation, which significantly shortened the reaction time from hours to minutes and provided better yields compared to conventional refluxing.

Conventional MethodMicrowave-Assisted Method
Heating: Oil bath, heating mantleHeating: Microwave irradiation
Reaction Time: Hours to daysReaction Time: Seconds to minutes
Yield: Often moderateYield: Often higher
Side Products: More prevalentSide Products: Often reduced

Flow Chemistry Approaches for Continuous Production and Scale-Up Research

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net This methodology offers enhanced control over reaction parameters, improved safety profiles, and streamlined scalability, making it a highly attractive approach for the production of N'-(3-Bromophenyl)-N,N-dimethylsulfamide. researchgate.netacs.org

A proposed continuous flow synthesis for this tertiary sulfamide would typically involve the reaction between 3-bromoaniline and dimethylsulfamoyl chloride. In this setup, separate streams of the two reactants would be continuously pumped into a micro- or meso-reactor. acs.org Inside the reactor, rapid mixing and precise temperature control, often managed by an oil bath or a thermal jacket, would facilitate an efficient and controlled reaction. researchgate.netresearchgate.net The resulting product stream would then exit the reactor for collection or in-line purification. acs.org

The advantages of this approach are numerous. The small internal volume of flow reactors minimizes the risks associated with highly exothermic reactions, which can be a concern in large-scale batch production of sulfonyl chlorides and their derivatives. rsc.org Furthermore, parameters such as residence time, temperature, and reactant stoichiometry can be finely tuned to maximize yield and purity, often leading to cleaner products that require minimal downstream processing. acs.org Research has demonstrated that isolating products from flow synthesis can sometimes be achieved through simple extraction and precipitation, avoiding the need for column chromatography. acs.org

For industrial applications, scaling up production is a critical consideration. Flow chemistry provides a straightforward path to scale-up, not by increasing the reactor size (which can reintroduce heat and mass transfer issues), but by either operating the system for longer durations or by "numbering-up"—running multiple reactors in parallel. researchgate.net This method has been successfully applied to generate libraries of sulfamides and has proven to be an effective strategy for producing materials on demand. acs.orgnih.gov The development of fully automated flow systems further enhances efficiency, allowing for the sequential synthesis and purification of compound libraries with high purity and good yields. acs.orgnih.gov

A summary of typical parameters investigated during the optimization of a related flow synthesis is presented below.

ParameterRange/ConditionPurpose
Temperature 20°C - 150°CTo optimize reaction kinetics and product formation.
Residence Time 1 min - 60 minTo ensure complete conversion of reactants.
Reactant Ratio 1:1 to 1:1.5To minimize side products and maximize yield.
Solvent Dichloromethane, Dimethylformamide (DMF)To ensure solubility and facilitate reaction. thieme-connect.de
Back Pressure 1-10 barTo maintain the solvent in a liquid state above its boiling point.

Photoredox Catalysis in Sulfamide Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. nih.govnih.gov This strategy opens new pathways for the functionalization of traditionally stable molecules like N'-(3-Bromophenyl)-N,N-dimethylsulfamide. acs.org While sulfonamides are often considered final products, photoredox catalysis provides methods to activate them for further transformations. nih.gov

The functionalization of N'-(3-Bromophenyl)-N,N-dimethylsulfamide can be approached by targeting different parts of the molecule. The aryl-bromide bond is a key handle for such modifications. Through a reductive quenching pathway, an excited photoredox catalyst can transfer an electron to the aryl bromide, leading to the formation of an aryl radical after the loss of a bromide anion. acs.org This highly reactive intermediate can then participate in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the phenyl ring.

While direct C-H functionalization of the aromatic ring is challenging, late-stage functionalization of related drug molecules has been demonstrated using photoredox catalysis. domainex.co.uk Another approach involves the activation of the N–S bond in the sulfamide moiety itself. nih.gov Research has shown that N–S bond cleavage can be mediated by visible light to generate sulfonyl radicals. nih.gov These radicals are versatile intermediates that can be trapped by various coupling partners. For example, studies have shown that sulfonyl chlorides, which are precursors to sulfamides, can be used to generate sulfonyl radicals that couple with trifluoroborate salts. nih.gov

Although N'-(3-Bromophenyl)-N,N-dimethylsulfamide is a tertiary sulfamide, related primary and secondary sulfonamides have been shown to undergo photocatalytic reactions to generate sulfonyl radicals, which can then be combined with alkene fragments. acs.orgresearchgate.net This highlights the potential of using photoredox catalysis for the broader modification of sulfamide-containing scaffolds. acs.orgresearchgate.net The development of these methods is particularly valuable for medicinal chemistry, as it allows for the rapid diversification of complex molecules at a late stage in the synthetic sequence. domainex.co.uk

A table summarizing potential photoredox strategies is provided below.

StrategyReactive IntermediatePotential TransformationCatalyst Type
Aryl Bromide Activation Aryl radicalCross-coupling with alkenes, alkynes, or boronic acids.Iridium or Ruthenium photocatalysts. acs.org
N-S Bond Cleavage Sulfonyl radicalAddition to unsaturated systems; coupling with radical precursors.Metal-free organic photocatalysts or transition metals. acs.orgnih.gov
C-H Functionalization Aryl radical cationDirect introduction of functional groups onto the aromatic ring.Strong oxidant photocatalysts.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Bromophenyl N,n Dimethylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution and the solid state. A multi-technique approach provides a complete picture, from atomic connectivity to three-dimensional shape.

One-Dimensional (¹H, ¹³C, ¹⁵N) and Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Elucidation

One-dimensional NMR spectra provide the initial, fundamental data for structural assignment. For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the expected signals in ¹H and ¹³C NMR spectra, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), can be predicted based on its constituent functional groups.

¹H NMR: The proton spectrum is expected to show distinct regions. The N,N-dimethyl group would appear as a singlet, integrating to six protons. The protons on the 3-bromophenyl ring would present as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The N-H proton of the sulfamide (B24259) group would appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon spectrum would show six unique signals: one for the two equivalent methyl carbons of the dimethylamino group, and four for the aromatic carbons of the 3-bromophenyl ring (as two carbons are equivalent by symmetry), plus the carbon directly attached to the bromine and the one attached to the nitrogen.

¹⁵N NMR: While less common, ¹⁵N NMR could distinguish the two different nitrogen environments: the dimethylamino nitrogen and the sulfamoyl nitrogen (N-H). Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-intensive. mdpi.com

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing how these atoms are connected.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be instrumental in assigning the connectivity of the protons within the 3-bromophenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals and the dimethyl proton singlet to its methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the N-H proton to the aromatic C3 carbon, and the dimethyl protons to the sulfur atom (if observed via ³³S NMR) or across the sulfur to the N-H nitrogen in some specialized experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N'-(3-Bromophenyl)-N,N-dimethylsulfamide Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
N(CH₃)₂ ¹H ~2.7 - 3.0 Singlet
N(CH₃)₂ ¹³C ~38 - 42 Quartet (in coupled)
Aromatic-H ¹H ~7.0 - 7.8 Multiplets
Aromatic-C ¹³C ~115 - 145 Doublets (in coupled)
C-Br ¹³C ~120 - 125 Singlet (in coupled)

Solid-State NMR for Polymorphic Forms and Molecular Dynamics in the Solid State

Molecules can often crystallize in multiple different packing arrangements, a phenomenon known as polymorphism. These different forms can have distinct physical properties. Solid-State NMR (SSNMR) is a powerful tool for studying molecules in their crystalline state.

If N'-(3-Bromophenyl)-N,N-dimethylsulfamide were found to exhibit polymorphism, SSNMR would be able to:

Distinguish between different polymorphic forms, as the subtle differences in molecular packing and conformation lead to different chemical shifts.

Provide information on the molecular dynamics within the crystal lattice, such as the rotation of the methyl groups or phenyl ring flips.

Characterize samples that are not soluble or difficult to crystallize for single-crystal X-ray diffraction. threebond.co.jp

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of functional groups. researchgate.net These methods are particularly sensitive to bond types and intermolecular forces like hydrogen bonding.

Detailed Analysis of Characteristic Functional Group Vibrations (S=O, N-H, C-Br)

The IR and Raman spectra of N'-(3-Bromophenyl)-N,N-dimethylsulfamide would be dominated by absorptions corresponding to its key functional groups.

S=O Vibrations: The sulfamide group contains two S=O bonds, which give rise to two characteristic, strong stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically at a higher frequency and a symmetric stretch (νs) at a lower frequency.

N-H Vibration: The N-H bond of the secondary amine will produce a distinct stretching vibration (νN-H). The position of this band is highly indicative of its involvement in hydrogen bonding.

C-Br Vibration: The carbon-bromine bond stretch (νC-Br) is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 2: Expected Characteristic Vibrational Frequencies for N'-(3-Bromophenyl)-N,N-dimethylsulfamide Note: These are typical frequency ranges. Specific values depend on the physical state (solid, liquid) and intermolecular interactions.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
N-H Stretch 3200 - 3400 Medium-Strong
C-H (aromatic) Stretch 3000 - 3100 Medium-Weak
C-H (aliphatic) Stretch 2850 - 3000 Medium
S=O Asymmetric Stretch 1320 - 1370 Strong
S=O Symmetric Stretch 1140 - 1180 Strong
C-N Stretch 1250 - 1350 Medium

Identification of Hydrogen Bonding and Intermolecular Interactions through Vibrational Shifts

In the solid state or in concentrated solutions, the N-H group can act as a hydrogen bond donor, and the highly polar S=O groups can act as hydrogen bond acceptors. This intermolecular hydrogen bonding (N-H···O=S) significantly influences the vibrational frequencies.

The formation of hydrogen bonds would be expected to cause:

A red-shift (shift to lower frequency) of the N-H stretching vibration. The stronger the hydrogen bond, the greater the shift.

A broadening of the N-H absorption band.

A slight red-shift in the S=O stretching frequencies, as donation of electron density into the hydrogen bond weakens the S=O double bond character.

By comparing the spectra of the compound in a non-polar, dilute solution (where hydrogen bonding is minimal) with the spectrum of the solid sample, the extent and nature of these crucial intermolecular interactions can be quantified. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule and for studying its fragmentation patterns, which in turn provides valuable information about its structure.

The elemental formula of N'-(3-Bromophenyl)-N,N-dimethylsulfamide is C8H11BrN2O2S. High-resolution mass spectrometry would be expected to yield a measured mass for the molecular ion [M]+• that is very close to its calculated monoisotopic mass. The presence of a bromine atom is a key feature that would be readily identifiable in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z), representing [M]+• and [M+2]+•. This distinctive pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 1: Expected High-Resolution Mass Spectrometry Data for the Molecular Ion of N'-(3-Bromophenyl)-N,N-dimethylsulfamide

Ion Expected m/z
[C8H11(79)BrN2O2S]+• Value not available

Specific experimental values for the accurate mass of N'-(3-Bromophenyl)-N,N-dimethylsulfamide are not publicly available in the searched literature. The table indicates the expected ions.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of N'-(3-Bromophenyl)-N,N-dimethylsulfamide) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For aromatic sulfonamides, common fragmentation pathways involve cleavage of the S-N and S-C bonds. nih.gov

A plausible fragmentation pathway for N'-(3-Bromophenyl)-N,N-dimethylsulfamide would involve the following key steps:

Loss of the dimethylamino group: Cleavage of the S-N bond could lead to the loss of a dimethylamino radical (•N(CH3)2), resulting in a prominent fragment ion.

Cleavage of the sulfonyl group: The molecule could undergo cleavage with the loss of sulfur dioxide (SO2), a common fragmentation for aromatic sulfonamides. nih.gov

Fragmentation of the bromophenyl ring: The bromophenyl moiety can also fragment, for instance, through the loss of the bromine atom or through cleavage of the aromatic ring itself. The loss of a bromine radical would result in a fragment ion with a mass difference of 79 or 81 Da from its precursor.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of N'-(3-Bromophenyl)-N,N-dimethylsulfamide

Fragment Ion Structure Description
[C8H11N2O2S]+ Loss of Bromine
[C6H4BrNHSO2]+ Loss of Dimethylamine (B145610)
[C8H11BrN2]+ Loss of SO2

This table presents hypothetical fragmentation patterns based on the general behavior of related compounds, as specific experimental MS/MS data for N'-(3-Bromophenyl)-N,N-dimethylsulfamide is not available in the searched literature.

X-ray Diffraction Studies for Definitive Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, angles, and intermolecular interactions.

To date, the single-crystal X-ray structure of N'-(3-Bromophenyl)-N,N-dimethylsulfamide has not been reported in publicly accessible crystallographic databases. However, based on the known structures of similar aromatic sulfonamides, certain structural parameters can be anticipated. mdpi.com The geometry around the sulfur atom is expected to be tetrahedral. The bond lengths and angles would be influenced by the electronic effects of the 3-bromophenyl and dimethylamino substituents. The absolute configuration of a chiral crystal can also be determined using single-crystal X-ray diffraction, although it is not guaranteed that this achiral molecule would crystallize in a chiral space group. figshare.com

Table 3: Anticipated Bond Lengths and Angles for N'-(3-Bromophenyl)-N,N-dimethylsulfamide

Parameter Expected Value Range
S=O Bond Length ~1.43 Å
S-N(amine) Bond Length ~1.62 Å
S-N(dimethylamino) Bond Length ~1.65 Å
S-C Bond Length Not Applicable
C-Br Bond Length ~1.90 Å
O-S-O Bond Angle ~120°
N-S-N Bond Angle ~110°

These values are estimations based on data from structurally related sulfonamides found in crystallographic literature, as specific experimental data for the title compound is unavailable.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, hydrogen bonding is expected to be a dominant feature. The N-H group of the sulfamoyl moiety can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the dimethylamino group can act as acceptors.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and can interact with nucleophilic sites on adjacent molecules, such as oxygen or nitrogen atoms. acs.orgresearchgate.net Aromatic π-π stacking interactions between the phenyl rings of neighboring molecules are also likely to play a role in stabilizing the crystal lattice. These interactions collectively lead to the formation of a complex three-dimensional supramolecular assembly. figshare.comacs.org

Powder X-ray diffraction (PXRD) is a crucial technique for the identification of crystalline phases and the investigation of polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Each polymorphic form of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles.

A comprehensive study of N'-(3-Bromophenyl)-N,N-dimethylsulfamide would involve attempting to crystallize it under various conditions (e.g., different solvents, temperatures) to explore the possibility of polymorphism. The resulting solids would be analyzed by PXRD to determine if different crystalline phases have been formed. The identification and characterization of polymorphs are of great importance as different forms can exhibit distinct physical properties.

As no experimental PXRD data for N'-(3-Bromophenyl)-N,N-dimethylsulfamide is currently available in the public domain, a representative PXRD pattern cannot be provided.

Theoretical and Computational Chemistry Studies on N 3 Bromophenyl N,n Dimethylsulfamide

Conformational Analysis and Potential Energy Surface Exploration

No research dedicated to the conformational analysis or the exploration of the potential energy surface of N'-(3-Bromophenyl)-N,N-dimethylsulfamide could be located.

There is no evidence of Molecular Dynamics (MD) simulations being conducted to sample the conformational space or to assess the conformational stability of this molecule in different environments.

Information regarding the identification of global and local energy minima on the potential energy surface of N'-(3-Bromophenyl)-N,N-dimethylsulfamide through computational methods is not available in published literature.

Prediction of Spectroscopic Properties from Computational Models

No studies were found that computationally predicted the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of N'-(3-Bromophenyl)-N,N-dimethylsulfamide.

Theoretical NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT) in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO), allow for the prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net These calculations are invaluable for assigning experimental spectra, understanding substituent effects, and confirming molecular conformations.

The chemical shifts of the carbon nuclei in the benzene (B151609) ring are particularly sensitive to the electronic effects of substituents. nih.gov Electron-donating groups tend to shield the ortho and para carbons, causing upfield shifts (lower ppm values), while electron-withdrawing groups deshield them, leading to downfield shifts (higher ppm values). researchgate.netnih.gov In N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the bromine atom and the sulfamoyl group (-SO₂N(CH₃)₂) both act as electron-withdrawing groups through inductive effects, while bromine also exhibits a resonance effect by donating its lone pair electrons to the π-system. The interplay of these effects determines the final chemical shifts. The sulfamoyl group's deshielding effect is expected to be most pronounced at the ipso-carbon (C3) and to a lesser extent at the ortho (C2, C4) and para (C6) positions. The bromine atom also influences the shifts, with spin-orbit coupling playing a significant role in the magnetic shielding of carbon nuclei in bromo-derivatives. rsc.org

Nitrogen-15 NMR provides direct information about the electronic environment of the nitrogen atoms. The chemical shift of the sulfonamide nitrogen is expected to fall within a characteristic range. researchgate.netresearchgate.net Protonation of nitrogen atoms significantly alters their chemical shifts, typically causing a deshielding effect for amine-type nitrogens. nih.gov

Below are the hypothetically calculated NMR chemical shifts for N'-(3-Bromophenyl)-N,N-dimethylsulfamide, based on typical values for similar functional groups.

Hypothetical ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for N'-(3-Bromophenyl)-N,N-dimethylsulfamide

Atom TypePosition/GroupHypothetical Chemical Shift (δ, ppm)Notes
¹H NMR Aromatic (H2)~7.80Expected to be a doublet or doublet of doublets, shifted downfield due to proximity to both electron-withdrawing groups.
Aromatic (H4)~7.55Expected to be a doublet of doublets or triplet, influenced by both substituents.
Aromatic (H5)~7.35Expected to be a triplet or doublet of doublets.
Aromatic (H6)~7.65Expected to be a doublet or doublet of doublets, shifted downfield due to the para effect of the sulfamoyl group.
Sulfonamide (NH)~9.0 - 10.5Broad singlet, chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. rsc.org
Dimethylamine (B145610) (CH₃)~2.70Singlet, representing the six equivalent protons of the two methyl groups.
¹³C NMR Aromatic (C1)~123.0Carbon bearing the bromine. The heavy atom effect of bromine causes a characteristic shift. rsc.org
Aromatic (C2)~130.5Shift influenced by ortho bromine and meta sulfamoyl group. tandfonline.com
Aromatic (C3)~141.0Ipso-carbon attached to the sulfamoyl group, expected to be significantly deshielded. nih.gov
Aromatic (C4)~121.5Shift influenced by ortho sulfamoyl group and meta bromine.
Aromatic (C5)~129.5
Aromatic (C6)~125.0Shift influenced by the para sulfamoyl group.
Dimethylamine (CH₃)~37.5
¹⁵N NMR Sulfonamide (SO₂N H)~110 - 140Typical range for secondary amides and sulfonamides. science-and-fun.de
Dimethylamine (N (CH₃)₂)~10 - 100Typical range for tertiary aliphatic amines. science-and-fun.de

Simulated IR and Raman Spectra for Band Assignment and Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Simulating these spectra using computational methods, such as DFT, is essential for the accurate assignment of experimental bands to specific vibrational modes. researchgate.netresearchgate.net The calculation of harmonic vibrational frequencies allows for the prediction of peak positions, while computed IR intensities and Raman activities help in forecasting the appearance of the spectra. arxiv.orgchemrxiv.org

For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, key vibrational modes include the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, which are typically strong in the IR spectrum. rsc.org The N-H stretching vibration of the sulfonamide group is also a characteristic band, often broadened by hydrogen bonding. rsc.org Vibrations of the bromophenyl ring and the dimethylamino group will also be present.

A hypothetical table of calculated vibrational frequencies and their assignments is presented below.

Hypothetical Vibrational Frequencies and Assignments for N'-(3-Bromophenyl)-N,N-dimethylsulfamide

Wavenumber (cm⁻¹) (Calculated)IntensityAssignment
~3250Mediumν(N-H) stretch, sulfonamide
~3100 - 3000Weakν(C-H) aromatic stretch
~2950 - 2850Weakν(C-H) stretch, methyl groups
~1580Mediumν(C=C) aromatic ring stretch
~1475Mediumδ(C-H) bend, methyl groups
~1340Strongνₐₛ(SO₂) asymmetric stretch, sulfonyl group rsc.org
~1160Strongνₛ(SO₂) symmetric stretch, sulfonyl group rsc.org
~1070Mediumν(C-Br) stretch
~900Mediumν(S-N) stretch
~800Strongγ(C-H) out-of-plane bend, aromatic (related to substitution pattern)
~750Mediumν(C-S) stretch

ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric

Reactivity Studies and Reaction Mechanism Prediction

Computational chemistry is a predictive tool for understanding chemical reactivity and elucidating complex reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the HOMO is expected to be localized primarily on the bromophenyl ring, which is rich in π-electrons, and potentially on the nitrogen lone pairs. The LUMO is likely to be distributed over the sulfonyl group and the aromatic ring, influenced by the electron-withdrawing nature of the SO₂ and bromine moieties. This distribution identifies the likely sites for nucleophilic attack (on the carbon atoms of the ring and the sulfur atom) and electrophilic attack (on the electron-rich positions of the ring).

To understand how a reaction proceeds, chemists use computational methods to map out the potential energy surface. This involves locating the stable reactants and products as well as the high-energy transition state (TS) that connects them. A transition state is a first-order saddle point on the potential energy surface and its structure provides crucial information about the reaction mechanism.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to trace the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima. ic.ac.uk This methodology can be applied to study potential reactions of N'-(3-Bromophenyl)-N,N-dimethylsulfamide, such as electrophilic aromatic substitution on the phenyl ring. For example, in a bromination reaction, calculations could determine the relative activation energies for substitution at the ortho, meta, and para positions relative to the existing substituents, predicting the regioselectivity of the reaction. rsc.orgnih.gov The mechanism would likely proceed via a Wheland intermediate, a cationic species whose stability is influenced by the substituents. nih.govkhanacademy.org

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic conjugated systems. Computational methods allow for the quantification of aromaticity through various indices. Common magnetic criteria include the Nucleus-Independent Chemical Shift (NICS), while structural criteria include the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates bond length equalization. rsc.orgnih.govmdpi.com

For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the aromaticity of the benzene ring is influenced by its substituents. Both the bromo and sulfamoyl groups can distort the geometry and perturb the π-electron delocalization of the ring. researchgate.net Calculations of aromaticity indices for the substituted ring compared to unsubstituted benzene can quantify this effect. researchgate.net A reduction in aromaticity generally implies an increase in reactivity, as the energetic penalty for disrupting the π-system during a reaction (like in the formation of a Wheland intermediate) is lower. nih.gov

Intermolecular Interaction Analysis and Molecular Recognition Studies

The way molecules interact with each other governs their physical properties in the condensed phase (e.g., crystal packing, boiling point) and their ability to bind to biological targets. Computational methods can characterize and quantify these non-covalent interactions.

In the solid state, N'-(3-Bromophenyl)-N,N-dimethylsulfamide is expected to form specific intermolecular contacts. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). mdpi.comnih.gov Therefore, strong N-H···O=S hydrogen bonds are likely to be a dominant feature in its crystal packing, potentially forming dimeric or chain-like structures. mdpi.comresearchgate.net Other possible interactions include weaker C-H···O and C-H···π contacts, as well as π-π stacking between the aromatic rings. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure. mdpi.com Understanding these interactions is crucial for predicting crystal polymorphism, where a compound can exist in multiple crystalline forms with different stabilities and properties. nih.gov

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen bonds and halogen bonds are highly directional, non-covalent interactions that play a significant role in determining the structure and properties of molecules. In the case of N'-(3-Bromophenyl)-N,N-dimethylsulfamide, both types of interactions are theoretically plausible and of significant interest.

Hydrogen Bonding:

The primary site for hydrogen bonding in N'-(3-Bromophenyl)-N,N-dimethylsulfamide is the N-H group of the sulfamoyl moiety, which can act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group and the nitrogen atom of the dimethylamine group can act as hydrogen bond acceptors. Intramolecular hydrogen bonds could potentially form between the N-H group and one of the sulfonyl oxygens, leading to a more compact conformation. Intermolecularly, the N-H group can form strong hydrogen bonds with acceptor atoms on neighboring molecules, leading to the formation of dimers or extended networks in the solid state.

Computational studies on related sulfonamide derivatives have shown that N-H···O hydrogen bonds are a dominant feature in their crystal packing. For instance, studies on various benzenesulfonamide (B165840) derivatives have highlighted the prevalence and importance of these interactions in their polymorphic forms rsc.org. The strength of these hydrogen bonds can be quantified using computational methods such as Atoms in Molecules (AIM) theory, which analyzes the electron density topology.

Halogen Bonding:

The bromine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. In N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the bromine atom can act as a halogen bond donor, interacting with nucleophilic sites such as the oxygen atoms of the sulfonyl group or the nitrogen of the dimethylamine group on an adjacent molecule.

Research on other bromophenyl derivatives has demonstrated the significance of Br···O and Br···N halogen bonds in their crystal structures nih.gov. These interactions, while generally weaker than classical hydrogen bonds, are highly directional and can significantly influence the supramolecular architecture. Computational studies on similar systems have shown that the strength of halogen bonds can be comparable to or even exceed that of some hydrogen bonds, depending on the electronic environment of the halogen atom and the nucleophile nih.gov.

The interplay between hydrogen and halogen bonding in N'-(3-Bromophenyl)-N,N-dimethylsulfamide would be a key determinant of its solid-state structure. Competition and cooperation between these two types of interactions would dictate the final molecular arrangement.

Table 1: Representative Hydrogen and Halogen Bond Parameters from Analogous Systems

Interaction TypeDonorAcceptorDistance (Å) (Typical Range)Angle (°) (Typical Range)Interaction Energy (kcal/mol) (Typical Range)
Hydrogen BondN-HO=S1.8 - 2.2150 - 180-3 to -8
Halogen BondC-BrO=S2.8 - 3.2160 - 180-1 to -5
Halogen BondC-BrN2.9 - 3.3160 - 180-1 to -4

Note: The data in this table are illustrative and based on computational studies of molecules with similar functional groups, as no specific data for N'-(3-Bromophenyl)-N,N-dimethylsulfamide is currently available in the searched literature. The actual values for the target compound may vary.

Weak Non-Covalent Interactions (e.g., π-stacking, van der Waals forces)

π-Stacking Interactions:

The presence of the 3-bromophenyl ring allows for the possibility of π-stacking interactions between aromatic rings of adjacent molecules. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of the aromatic systems. The geometry of π-stacking can vary, with common arrangements being face-to-face, parallel-displaced, and T-shaped (or edge-to-face). Computational studies on substituted benzenes and other aromatic systems have shown that parallel-displaced stacking is often energetically favored over a perfect face-to-face arrangement chemrxiv.org. The bromine substituent on the phenyl ring can influence the electrostatic potential of the ring, which in turn can affect the preferred geometry and strength of the π-stacking interaction. Studies on brominated aromatic compounds have indeed shown the importance of π-π stacking in their crystal packing nih.gov.

van der Waals Forces:

Table 2: Estimated Contribution of Weak Non-Covalent Interactions from Analogous Systems

Interaction TypeInteracting MoietiesTypical Interaction Energy (kcal/mol)
π-π Stacking (Parallel-displaced)Bromophenyl rings-2 to -5
C-H···πMethyl/Phenyl C-H and Bromophenyl ring-0.5 to -2.5
van der Waals (Dispersion)Overall molecular surfaceConstitutes a significant portion of the total lattice energy

Note: The data in this table are illustrative and based on computational studies of molecules with similar functional groups, as no specific data for N'-(3-Bromophenyl)-N,N-dimethylsulfamide is currently available in the searched literature. The actual values for the target compound may vary.

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of N 3 Bromophenyl N,n Dimethylsulfamide

Hydrolytic Stability and Mechanism of Sulfamide (B24259) Bond Cleavage

The hydrolysis of sulfamides involves the cleavage of the sulfur-nitrogen (S-N) bond. This process is generally slow under neutral environmental conditions but can be catalyzed by acid or base. The stability of the sulfamide bond in N'-(3-Bromophenyl)-N,N-dimethylsulfamide is influenced by the electronic effects of its substituents.

Under acidic conditions, the hydrolysis of sulfonamides is a known degradation pathway. nih.gov The reaction mechanism is thought to proceed via protonation of one of the nitrogen atoms, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, two primary nitrogen atoms are available for protonation: the aniline (B41778) nitrogen and the dimethylamino nitrogen. Protonation of the aniline nitrogen is more likely due to the delocalization of the lone pair of the dimethylamino nitrogen into the sulfonyl group, reducing its basicity. Following protonation, a water molecule attacks the sulfuryl sulfur atom.

The proposed mechanism, an A-2 type (bimolecular acid-catalyzed), involves the following steps:

Protonation: The aniline nitrogen atom is protonated in a rapid pre-equilibrium step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This is typically the rate-determining step.

Proton Transfer and Cleavage: Proton transfers lead to the formation of a good leaving group, 3-bromoaniline (B18343), and subsequent cleavage of the S-N bond to yield dimethylamidosulfonic acid. The latter is unstable and hydrolyzes further to dimethylamine (B145610) and sulfuric acid.

The kinetics of this reaction would be expected to follow pseudo-first-order behavior with respect to the sulfamide concentration in a large excess of acidic water. The rate of hydrolysis for sulfonamides is generally observed to be higher at lower pH values. researchgate.net For instance, studies on other sulfonamides have shown significantly increased degradation under acidic conditions compared to neutral or basic pH. researchgate.net The electron-withdrawing nature of the 3-bromophenyl group would likely increase the susceptibility of the S-N bond to cleavage compared to an unsubstituted phenyl ring.

Table 1: Representative Half-lives of Sulfonamide Hydrolysis at Different pH Values (Illustrative Data for General Sulfonamides)

pH Temperature (°C) Half-life (t₁/₂)
4.0 25 > 1 year (for some stable sulfonamides)
7.0 25 Stable
9.0 25 Stable

Note: This table presents illustrative data for the general class of sulfonamides to demonstrate pH dependence. Specific kinetic data for N'-(3-Bromophenyl)-N,N-dimethylsulfamide is not publicly available.

Base-catalyzed hydrolysis of sulfamides is also possible, although often slower than acid-catalyzed hydrolysis for many related sulfonamides. researchgate.net The proposed mechanism involves the deprotonation of the sulfamide N-H proton by a hydroxide (B78521) ion, creating an anionic intermediate.

The mechanism can proceed via two potential pathways:

E1cB-like Mechanism (Elimination Unimolecular Conjugate Base): The anionic conjugate base rearranges with the expulsion of the 3-bromoaniline anion, forming a transient and highly reactive N,N-dimethylsulfamoyl isocyanate-like species, which is then rapidly attacked by water.

Sₙ2-type Mechanism (Bimolecular Nucleophilic Substitution): A hydroxide ion directly attacks the sulfur atom of the conjugate base, leading to a pentacoordinate intermediate which then collapses to products.

The kinetics under basic conditions would also be expected to be pseudo-first-order in the presence of excess base. The rate would be dependent on the concentration of the hydroxide ion. For many sulfonamides, hydrolytic stability is greatest at alkaline pH. researchgate.net

While specific enzymatic hydrolysis of N'-(3-Bromophenyl)-N,N-dimethylsulfamide has not been documented, the potential for its biotransformation can be considered based on studies of other sulfonamides. Enzymes such as laccases and peroxidases, often found in microorganisms and plants, can mediate the transformation of sulfonamides. researchgate.netresearchgate.net

Theoretical considerations for biocatalysis research would involve:

Enzyme Selection: Screening for hydrolases, such as amidases or specific sulfatases (sulfohydrolases), that could recognize the sulfamide linkage. The structure, particularly the 3-bromophenyl group, would be a key determinant of enzyme-substrate binding.

Mechanism of Action: Enzymatic hydrolysis would likely proceed via a mechanism analogous to chemical hydrolysis but within the enzyme's active site. A catalytic triad (B1167595) (e.g., Ser-His-Asp) within a hydrolase could facilitate the nucleophilic attack on the sulfur atom. The enzyme would stabilize the tetrahedral intermediate and facilitate the departure of the leaving group.

Potential Transformation Products: Enzymatic reactions could lead to the cleavage of the S-N bond, producing 3-bromoaniline and dimethylamidosulfonic acid. Furthermore, oxidative enzymes could modify the aromatic ring through hydroxylation or other transformations before or after the cleavage of the sulfamide bond. nih.gov The presence of the bromine atom might influence the regioselectivity of such enzymatic attacks.

Research in this area would focus on isolating or engineering enzymes capable of cleaving the highly stable sulfamide bond under mild, environmentally benign conditions.

Nucleophilic and Electrophilic Substitution Reactions

The sulfur atom in the sulfamide group is electron-deficient due to the double bond to two oxygen atoms and bonds to two nitrogen atoms. This makes it an electrophilic center, susceptible to attack by nucleophiles.

As discussed in the hydrolysis sections, nucleophiles like water or hydroxide can attack this sulfur atom, leading to the cleavage of an S-N bond. Other strong nucleophiles could potentially displace either the 3-bromoanilino group or the dimethylamino group. The relative leaving group ability of these two moieties would determine the major product. Given that aniline is a weaker base than dimethylamine, the 3-bromoanilino group is expected to be the better leaving group, especially after protonation.

The two nitrogen atoms in N'-(3-Bromophenyl)-N,N-dimethylsulfamide have distinct reactivity profiles.

Anilino Nitrogen: The nitrogen atom attached to the bromophenyl ring is part of a secondary amine within the sulfamide structure. Its lone pair is delocalized into both the aromatic ring and the sulfonyl group, making it less nucleophilic but rendering the N-H proton acidic. This proton can be removed by a strong base. The resulting anion could then act as a nucleophile in subsequent reactions, such as alkylation.

Dimethylamino Nitrogen: The nitrogen of the dimethylamino group is a tertiary amine. While its lone pair is also somewhat delocalized towards the sulfonyl group, it remains a potential site for electrophilic attack. For instance, in the presence of a strong oxidant and bromide, related N,N-dimethylsulfamides have been shown to undergo transformation. A study on N,N-dimethylsulfamide (DMS) demonstrated that in the presence of bromide and ozone, a brominated DMS species is formed, which then undergoes further reaction. nih.gov This suggests that under specific oxidative conditions, electrophilic halogenation could occur at this nitrogen, followed by rearrangement or decomposition. nih.gov

Electrophilic substitution on the aromatic ring is also a possibility, though the sulfamoyl group is deactivating, directing incoming electrophiles to the ortho and para positions relative to itself.

Electrophilic Attack on the 3-Bromophenyl Ring

The regioselectivity of electrophilic aromatic substitution (SEAr) on the N'-(3-Bromophenyl)-N,N-dimethylsulfamide ring is dictated by the cumulative electronic effects of its two substituents: the dimethylsulfamoyl group [-NHSO₂(CH₃)₂] at position C1 and the bromine atom at position C3.

The directing influence of these groups is determined by a balance of inductive and resonance effects. The bromine atom is a weakly deactivating substituent due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (the sigma complex). nih.govnih.govresearchgate.net Relative to its position at C3, bromine directs electrophiles to positions C2, C4, and C6.

When considering the combined influence of both substituents on the available positions (C2, C4, C5, C6), a cooperative effect emerges. Both the sulfamoyl group and the bromine atom direct electrophilic attack to positions 2, 4, and 6.

Position 2: Activated by both groups (ortho to the sulfamoyl group and ortho to the bromine).

Position 4: Activated by both groups (para to the sulfamoyl group and ortho to the bromine).

Position 6: Activated by both groups (ortho to the sulfamoyl group and para to the bromine).

Position 5: Deactivated, as it is meta to both substituents.

Between the activated positions, steric hindrance plays a significant role. Position 2 is flanked by two relatively bulky substituents, making it the most sterically hindered and least likely site of attack. Positions 4 and 6 are both electronically favored. The final regioselectivity between positions 4 and 6 would depend on the specific electrophile and reaction conditions, though the para position to the larger sulfamoyl group (position 4) is often sterically more accessible than the ortho positions. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position on RingInfluence of -NHSO₂(CH₃)₂ (at C1)Influence of -Br (at C3)Combined EffectPredicted Reactivity
C2Activating (ortho)Activating (ortho)Cooperative ActivationLow (High Steric Hindrance)
C4Activating (para)Activating (ortho)Cooperative ActivationHigh
C5Deactivating (meta)Deactivating (meta)Cooperative DeactivationVery Low
C6Activating (ortho)Activating (para)Cooperative ActivationHigh

Reactions Involving the Bromine Substituent

The carbon-bromine bond is a key functional handle for a variety of synthetic transformations, allowing for significant molecular diversification.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Further Functionalization

Aryl bromides are highly effective substrates in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. N'-(3-Bromophenyl)-N,N-dimethylsulfamide is expected to be a viable substrate for these transformations at the C3 position. wikipedia.orgcmu.edu

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. The reaction is catalyzed by a Pd(0) species and requires a base. The general tolerance of the Suzuki-Miyaura reaction for various functional groups suggests that the sulfamoyl moiety would remain intact. nih.govmdpi.com The transformation would yield N,N-dimethyl-N'-(aryl)-[1,1'-biphenyl]-3-sulfamide derivatives.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org Applying this to the title compound would result in the formation of N'-(3-alkenylphenyl)-N,N-dimethylsulfamides.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to arylalkyne derivatives, specifically N'-(3-(alkynyl)phenyl)-N,N-dimethylsulfamides. While aryl bromides are less reactive than aryl iodides, the reaction can be driven to completion, often by using higher temperatures or specific ligand systems. wikipedia.orgnih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ReactionCoupling PartnerTypical Pd CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, CsFToluene (B28343), Dioxane, DMF
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), Toluene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄ (+ CuI)Et₃N, Piperidine (B6355638), K₂CO₃THF, DMF, Toluene

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The canonical addition-elimination mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. uomustansiriyah.edu.iqbyjus.comlibretexts.org These groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org

In N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the bromine atom is the leaving group. The only potential activating group is the dimethylsulfamoyl moiety, which is located at the meta position relative to the bromine. While the sulfonyl group (-SO₂) is electron-withdrawing, its placement at the meta position prevents it from effectively delocalizing the negative charge of the intermediate through resonance. libretexts.org Consequently, the aryl ring is not sufficiently activated towards nucleophilic attack. Therefore, the potential for N'-(3-Bromophenyl)-N,N-dimethylsulfamide to undergo SNAr via the addition-elimination mechanism is exceedingly low under typical conditions.

An alternative mechanism, the elimination-addition (benzyne) pathway, can occur on unactivated aryl halides but requires the use of exceptionally strong bases (e.g., sodium amide, NaNH₂) and harsh conditions to deprotonate the ring and form a highly reactive benzyne (B1209423) intermediate. stackexchange.com Such conditions may not be compatible with the sulfonamide functional group.

Reductive Debromination Pathways

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation is a common and reliable reaction for aryl bromides and can be achieved through several methods. A prevalent and efficient method is palladium-catalyzed hydrogenation.

This process typically involves treating the substrate with a source of hydrogen in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor molecule in a process known as transfer hydrogenation. The reaction effectively cleaves the C-Br bond and replaces it with a C-H bond, converting N'-(3-Bromophenyl)-N,N-dimethylsulfamide into its debrominated analogue, N,N-dimethyl-N'-phenylsulfamide. Other methods, such as using sodium sulfite (B76179) in an aqueous medium, have also been reported for the reductive dehalogenation of certain activated (hetero)aryl bromides. rsc.org

Photochemical and Radiolytic Stability

The stability of N'-(3-Bromophenyl)-N,N-dimethylsulfamide when exposed to electromagnetic radiation, particularly UV light, is dictated by the photolability of its constituent parts. Both the carbon-bromine bond and the sulfonamide linkage are known to be susceptible to photochemical degradation.

UV-Induced Degradation Mechanisms and Photoproduct Identification

Upon exposure to UV radiation, particularly high-energy UV light (e.g., 254 nm), the primary degradation pathway for brominated aromatic compounds is the homolytic cleavage of the carbon-bromine (C-Br) bond. researchgate.netnih.gov This bond is weaker than a C-H or C-C bond and its cleavage results in the formation of a 3-(N,N-dimethylsulfamoyl)phenyl radical and a bromine radical.

The resulting aryl radical is highly reactive and can undergo several subsequent reactions:

Hydrogen Abstraction: The most common fate is the abstraction of a hydrogen atom from the solvent or another organic molecule, leading to the formation of the debrominated product, N,N-dimethyl-N'-phenylsulfamide.

Dimerization/Coupling: Two aryl radicals can couple to form biphenyl (B1667301) derivatives.

In parallel, sulfonamides themselves can undergo photodegradation. Studies on various sulfonamide antibiotics show that UV irradiation can lead to cleavage of the sulfonamide S-N or S-C bonds and hydroxylation of the aromatic ring. acs.orgnih.gov The direct photolysis of sulfonamides is a significant degradation route. nih.gov

Therefore, the UV-induced degradation of N'-(3-Bromophenyl)-N,N-dimethylsulfamide would likely yield a complex mixture of photoproducts.

Table 3: Potential Photoproducts from UV Degradation

Proposed PhotoproductFormation Pathway
N,N-dimethyl-N'-phenylsulfamideHomolytic C-Br cleavage followed by H-atom abstraction
N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamideReaction of the aryl radical with oxygen/water or direct ring hydroxylation
Biphenyl derivativesDimerization of aryl radicals
3-AminophenolCleavage of the N-S bond of a hydroxylated intermediate

Despite a comprehensive search for scientific literature, no specific data was found for the chemical compound N'-(3-Bromophenyl)-N,N-dimethylsulfamide regarding its stability under ionizing radiation, its thermal decomposition mechanisms, including pyrolysis pathways, or its characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Design and Synthesis of Derivatives and Analogues of N 3 Bromophenyl N,n Dimethylsulfamide

Systematic Structural Modifications for Academic Exploration

Varying Halogenation Patterns on the Phenyl Ring and Heteroaromatic Replacements

A primary area of investigation involves altering the halogen substituent on the phenyl ring. The bromine atom at the 3-position can be moved to the 2- or 4-position, or replaced with other halogens like chlorine or fluorine. These changes allow for a systematic study of how the position and nature of the halogen affect the electronic distribution and steric profile of the molecule. For instance, the synthesis of related structures, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been achieved through methods like the Suzuki cross-coupling reaction, demonstrating a versatile approach to modifying the aromatic core. mdpi.com

Furthermore, replacing the phenyl ring with various heteroaromatic systems introduces fundamental changes to the molecule's electronics and potential for hydrogen bonding. For example, the incorporation of a pyridine (B92270) ring, as seen in the synthesis of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives, highlights the synthetic accessibility of such analogues. researchgate.net The synthesis of 3-substituted benzamide (B126) derivatives also provides a framework for creating a variety of structurally related compounds. nih.gov

A representative, though not exhaustive, summary of these modifications is presented in the table below.

Modification Example Derivative/Analogue Synthetic Strategy Highlight
Positional Isomerism of Halogen N'-(2-Bromophenyl)-N,N-dimethylsulfamideReaction of 2-bromoaniline (B46623) with dimethylsulfamoyl chloride
N'-(4-Bromophenyl)-N,N-dimethylsulfamideReaction of 4-bromoaniline (B143363) with dimethylsulfamoyl chloride
Alternative Halogenation N'-(3-Chlorophenyl)-N,N-dimethylsulfamideReaction of 3-chloroaniline (B41212) with dimethylsulfamoyl chloride
Heteroaromatic Replacement N,N-Dimethyl-N'-(pyridin-3-yl)sulfamideReaction of 3-aminopyridine (B143674) with dimethylsulfamoyl chloride

Substitution of Alkyl Groups on the Sulfamide (B24259) Nitrogen (e.g., Ethyl, Propyl, Cyclic Amines)

Modifying the N,N-dimethyl groups on the sulfamide nitrogen offers another avenue for systematic structural alteration. Replacing the methyl groups with larger alkyl chains such as ethyl or propyl, or incorporating them into a cyclic amine like piperidine (B6355638) or morpholine, can significantly impact the molecule's solubility, lipophilicity, and conformational flexibility. The synthesis of these derivatives typically involves the reaction of 3-bromoaniline (B18343) with the appropriately substituted sulfamoyl chloride. For example, the synthesis of N'-(3-bromophenyl)-N,N-diethylsulfamide would utilize N,N-diethylsulfamoyl chloride.

The following table illustrates potential modifications to the sulfamide nitrogen.

Alkyl Substitution Example Derivative Key Reagent
Diethyl N'-(3-Bromophenyl)-N,N-diethylsulfamideN,N-Diethylsulfamoyl chloride
Dipropyl N'-(3-Bromophenyl)-N,N-dipropylsulfamideN,N-Dipropylsulfamoyl chloride
Cyclic (Piperidine) 1-[(3-Bromophenyl)sulfamoyl]piperidinePiperidine-1-sulfonyl chloride
Cyclic (Morpholine) 4-[(3-Bromophenyl)sulfamoyl]morpholineMorpholine-4-sulfonyl chloride

Isosteric and Bioisosteric Replacements of Sulfamide Moiety (Conceptual Frameworks)

Isosteric and bioisosteric replacements of the sulfamide group provide a conceptual framework for designing analogues with potentially similar physical and chemical properties. This strategy involves substituting the sulfamide moiety with other functional groups that have a similar size, shape, and electronic character. For instance, a sulfonamide or a reversed sulfonamide linkage could be considered. Conceptually, replacing the sulfamide with a carboxamide or a urea (B33335) group, as seen in the study of N,N'-diaryl-N,N'-dimethyl ureas, offers a way to probe the importance of the sulfonyl group itself. nih.gov These modifications can influence properties such as hydrogen bonding capabilities and metabolic stability.

Structure-Property Relationship (SPR) Studies from a Chemical Perspective

SPR studies are crucial for understanding how the chemical structure of N'-(3-bromophenyl)-N,N-dimethylsulfamide and its derivatives dictates their physical and chemical behavior.

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity and Stability

The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the N'-(3-bromophenyl)-N,N-dimethylsulfamide scaffold. Electron-withdrawing groups, such as the bromo substituent, decrease the electron density on the phenyl ring and the adjacent nitrogen atom. This can affect the pKa of the N-H bond and the nucleophilicity of the molecule. The position of the substituent also plays a critical role; for example, a substituent at the ortho position may exert steric hindrance that can affect reaction rates at the sulfamide nitrogen.

The stability of the compound can also be tuned by these substitutions. For instance, the introduction of bulky groups can shield the sulfamide linkage from chemical or enzymatic degradation. The study of 3-substituted benzamide derivatives has shown that halogenated and trifluoromethylated compounds can exhibit high potency as kinase inhibitors, underscoring the importance of electronic modifications. nih.gov

Influence of Molecular Architecture on Conformational Preferences and Intermolecular Interactions

The three-dimensional arrangement of atoms, or molecular conformation, is critical in determining the intermolecular interactions a molecule can engage in. For N'-(3-bromophenyl)-N,N-dimethylsulfamide, rotation around the S-N and C-N bonds allows for different spatial arrangements of the phenyl ring and the dimethylamino group. Computational studies, such as Density Functional Theory (DFT), combined with experimental techniques like NMR spectroscopy, can elucidate the preferred conformations in solution. nih.gov

The nature and position of substituents can influence these conformational preferences. For example, intramolecular hydrogen bonds or steric clashes can favor certain conformers over others. These preferred shapes dictate how the molecules pack in the solid state and interact with other molecules in solution. The study of N,N'-diaryl-N,N'-dimethyl ureas has revealed the existence of various conformers with small energy differences, highlighting the complexity of their conformational landscapes. nih.gov Understanding these intermolecular forces is fundamental to predicting the physical properties of the compound, such as its melting point and solubility.

Synthesis of Advanced Sulfamide Architectures6.3.1. Bridged and Polycyclic Sulfamide Derivatives6.3.2. Oligomeric and Polymeric Materials Incorporating Sulfamide Units

General research into the synthesis of complex sulfamides does indicate progress in creating macrocyclic and polymeric structures from other aromatic sulfonyl chlorides and sulfamides. nih.govgoogle.com For instance, methods for the electrosynthesis of bridged and fused sulfonamides from various precursors have been developed, showcasing the potential for creating complex, medium-sized heterocyclic rings through radical cascade reactions. nih.gov Additionally, the field of polymer chemistry has seen the development of polysulfamides through techniques like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click polymerization, which allows for the creation of polymers with tunable properties from various AB-type monomers. google.com Another approach involves the copolymerization of related aromatic compounds, such as N-(4-bromophenyl)-2-methacrylamide, to produce new polymeric materials with specific thermal properties, although this does not directly involve a sulfamide moiety. researchgate.net

Despite these broader advancements, the specific application to N'-(3-Bromophenyl)-N,N-dimethylsulfamide is not present in the surveyed literature. Consequently, no detailed research findings, synthetic pathways, or data tables for bridged, polycyclic, oligomeric, or polymeric derivatives of this compound can be provided.

Advanced Research Applications and Methodologies for N 3 Bromophenyl N,n Dimethylsulfamide

Application in Material Science Research

The unique combination of an aromatic ring, a bromine atom, and a sulfamoyl group in N'-(3-Bromophenyl)-N,N-dimethylsulfamide provides several avenues for its theoretical application in material science. These functionalities can be exploited to create novel materials with specific properties.

Precursor for Functional Coatings and Films

Potential Functional GroupPossible Application in Coatings
Bromophenyl groupSite for cross-linking, flame retardancy
Dimethylsulfamide groupPotential for hydrogen bonding, influencing adhesion
Aromatic ringCan contribute to thermal stability and optical properties

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials are of great interest due to their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. The N'-(3-Bromophenyl)-N,N-dimethylsulfamide molecule contains potential coordination sites, particularly the oxygen and nitrogen atoms of the sulfamoyl group, which could coordinate with metal centers.

The synthesis of coordination polymers often involves the reaction of metal salts with organic linkers in a suitable solvent, sometimes under solvothermal conditions. The bromophenyl group could also serve as a site for further modification of the resulting coordination polymer or MOF, introducing additional functionalities. While numerous ligands are used to construct MOFs, the specific use of N'-(3-Bromophenyl)-N,N-dimethylsulfamide as a primary or secondary building block in reported MOF structures is not documented in the available literature.

ComponentRole in Coordination Polymers/MOFs
Metal Ions (e.g., Zn²⁺, Cu²⁺)Nodes or connecting points in the framework
Organic Ligand (e.g., N'-(3-Bromophenyl)-N,N-dimethylsulfamide)Linkers that bridge the metal centers
Solvent (e.g., DMF)Medium for crystal growth

Component in Self-Assembled Systems (e.g., Liquid Crystals, Gels)

Self-assembly is a process where molecules spontaneously organize into ordered structures. The amphiphilic nature that could be imparted to derivatives of N'-(3-Bromophenyl)-N,N-dimethylsulfamide suggests its potential as a component in self-assembled systems like liquid crystals or gels. The interplay between the hydrophobic bromophenyl group and a potentially modified, more hydrophilic sulfamoyl group could drive the formation of micelles, vesicles, or other ordered aggregates in solution. While research has explored the self-assembly of various peptide conjugates and other molecules into functional nanomaterials, specific studies detailing the self-assembly behavior of N'-(3-Bromophenyl)-N,N-dimethylsulfamide are not currently available.

Development of Specialized Analytical Methods for Research Scale

The analysis of N'-(3-Bromophenyl)-N,N-dimethylsulfamide and its analogues at a research scale would necessitate the development of specialized analytical methods to ensure purity, identify stereoisomers, and detect trace amounts in various matrices.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of Analogues

For analogues of N'-(3-Bromophenyl)-N,N-dimethylsulfamide that are chiral, their separation into individual enantiomers is crucial, as different enantiomers can exhibit distinct biological activities or material properties. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is a primary technique for this purpose.

CSPs are designed to have specific interactions with enantiomers, leading to different retention times and thus separation. Common types of CSPs include those based on polysaccharides, proteins, and Pirkle-type or brush-type selectors. The development of a chiral separation method for a new compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. While general principles of chiral chromatography are well-established, a specific, validated method for the enantiomeric separation of N'-(3-Bromophenyl)-N,N-dimethylsulfamide analogues would need to be developed and documented in dedicated research.

Chiral Stationary Phase TypePrinciple of Separation
Polysaccharide-basedFormation of transient diastereomeric complexes
Pirkle-type (brush-type)π-π interactions, hydrogen bonding, dipole-dipole interactions
Protein-basedMimics biological recognition processes

Development of Electrochemical Detection Methods for Research Applications

Electrochemical sensors offer a sensitive and often cost-effective means of detecting specific chemical compounds. The development of an electrochemical detection method for N'-(3-Bromophenyl)-N,N-dimethylsulfamide could be valuable for in-process monitoring during synthesis or for quantifying its presence in various research samples.

Such a sensor would typically involve modifying an electrode surface with a material that selectively interacts with the target analyte. For instance, molecularly imprinted polymers (MIPs) can be created to have cavities that specifically recognize the shape and functionality of the target molecule. Other approaches might involve the use of nanomaterials like carbon nanotubes or metallic nanoparticles to enhance the electrochemical signal. The electroactive nature of the bromophenyl group could potentially be exploited for direct electrochemical detection, such as through cyclic voltammetry or square wave voltammetry. However, to date, no specific electrochemical sensor for the detection of N'-(3-Bromophenyl)-N,N-dimethylsulfamide has been reported in the scientific literature.

Electrochemical TechniqueApplication in Detection
Cyclic VoltammetryInvestigating redox behavior of the analyte
Square Wave VoltammetryEnhancing sensitivity for quantitative analysis
Electrochemical Impedance SpectroscopyDetecting binding events at the electrode surface

Role in Mechanistic Studies of Chemical Processes

The unique structure of N'-(3-Bromophenyl)-N,N-dimethylsulfamide, featuring a dimethylsulfamoyl group attached to a brominated phenyl ring, makes it an intriguing candidate for mechanistic studies. The interplay between the electron-withdrawing sulfamoyl group and the halogenated aromatic system can provide deep insights into various chemical processes.

A probe molecule is a small molecule used to explore biological phenomena or biochemical pathways. acs.org Due to its specific structural features, N'-(3-Bromophenyl)-N,N-dimethylsulfamide could serve as an effective probe molecule for elucidating complex reaction mechanisms, particularly in oxidation and catalytic processes.

Analogous studies on N,N-dimethylsulfamide (DMS) have demonstrated its role as a precursor in the formation of N-nitrosodimethylamine (NDMA) during ozonation of water, a process significantly catalyzed by the presence of bromide ions. umn.edunih.govresearchgate.net In this context, DMS serves as a probe for understanding the reaction cascade. The mechanism involves the oxidation of bromide to hypobromous acid (HOBr), which then reacts with the sulfamide (B24259). nih.govresearchgate.net

For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, the presence of a bromine atom directly on the phenyl ring introduces a site for potential oxidative addition or other transformations, while the sulfamoyl nitrogen remains a potential site for reactions similar to those observed with DMS. By tracking the fate of this molecule and its transformation products, researchers could gain a detailed understanding of reaction pathways, including the influence of the aromatic substituent on the reactivity of the sulfamoyl group. Kinetic profiles derived from a few targeted experiments can yield significant information about reaction orders and catalyst stability, providing a solid framework for more detailed mechanistic investigation. researchgate.net

Illustrative Reaction Probing:

Experimental ConditionPotential Transformation of N'-(3-Bromophenyl)-N,N-dimethylsulfamideMechanistic Insight Gained
Ozonation in presence of excess bromideFormation of N-bromo-N'-(3-bromophenyl)-N,N-dimethylsulfamideReactivity of the sulfamoyl nitrogen
Advanced oxidation processes (e.g., Fenton)Hydroxylation of the bromophenyl ringSusceptibility of the aromatic ring to radical attack
Palladium-catalyzed cross-couplingReaction at the C-Br bondUtility as a building block in synthetic chemistry

Understanding catalytic cycles is fundamental to improving existing catalysts and developing new ones. nih.gov The study of N'-(3-Bromophenyl)-N,N-dimethylsulfamide within a catalytic system could reveal crucial details about the cycle's intermediates and transition states.

The bromide-catalyzed formation of NDMA from DMS provides a well-documented parallel. In this cycle, bromide is not consumed but regenerated, acting as a true catalyst. nih.gov The key steps involve the formation of a brominated intermediate (Br-DMS) from the reaction of DMS with HOBr. nih.govresearchgate.netacs.org This intermediate, Br-DMS, is then transformed by ozone, leading to the formation of NDMA and the release of the bromide ion, which re-enters the catalytic cycle. umn.edunih.gov Quantum chemical computations have been instrumental in elucidating the electronic nature and kinetics of these elementary reactions and reaction intermediates. acs.org

By introducing N'-(3-Bromophenyl)-N,N-dimethylsulfamide into a similar bromide-catalyzed oxidation system, researchers could investigate how the 3-bromophenyl group affects the stability and reactivity of potential intermediates. Scanning probe microscopy is a powerful tool that could be employed to investigate the adsorption, diffusion, and reaction processes on catalyst surfaces at an atomic level. nih.gov Characterization techniques such as UV-vis absorption spectroscopy and X-ray absorption spectroscopy would be crucial in identifying and studying the ligand-coordinated reaction intermediates involved. acs.org

Table of Potential Intermediates in a Catalytic Cycle:

Catalyst SystemPostulated IntermediateRole in Catalytic CycleMethod of Detection
Bromide/OzoneN-bromo-N'-(3-bromophenyl)-N,N-dimethylsulfamide anionKey species reacting with ozoneQuantum Chemical Computations, Stopped-flow experiments
Palladium(0)Oxidative addition complexInitial step in cross-couplingIn-situ Spectroscopy, NMR
Cobalt ComplexLigand-oxidized Co(III) speciesIntermediate in water oxidationUV-vis, EPR, X-ray Absorption Spectroscopy

Computational Chemical Biology and Target Interaction Modeling (Theoretical)

Computational modeling has become an indispensable tool in chemical biology and drug discovery, allowing for the prediction of molecular interactions and properties before synthesis. acs.orgnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another, forming a stable complex. semanticscholar.orgrjb.ro It is widely used to understand drug-biomolecule interactions for rational drug design. semanticscholar.org For N'-(3-Bromophenyl)-N,N-dimethylsulfamide, molecular docking could be used to predict its binding affinity and mode of interaction with the active sites of various enzymes. Sulfonamides are known to target enzymes like carbonic anhydrase, making this class of proteins a logical starting point for in silico studies. semanticscholar.org

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the protein-ligand complex over time. nih.govnih.govresearchgate.netmdpi.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding and help to calculate binding free energies, providing a more accurate assessment of the interaction strength. nih.govresearchgate.net

Illustrative Molecular Docking and Dynamics Simulation Data:

Target EnzymeDocking Score (kcal/mol) (Hypothetical)Key Interacting Residues (Hypothetical)Stability in MD Simulation (RMSD, Å) (Hypothetical)
Carbonic Anhydrase I-9.2His94, His96, Thr1991.5 ± 0.3
α-Glucosidase-8.5Asp215, Arg442, His6262.1 ± 0.5
Urease-7.9His136, His246, Asp3601.8 ± 0.4

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from such studies.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmdpi.com These models are crucial in drug discovery for predicting the activity of new, unsynthesized compounds. wikipedia.orgmdpi.com

To develop a QSAR model for a series of analogs of N'-(3-Bromophenyl)-N,N-dimethylsulfamide, various theoretical molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties. wikipedia.org For an aromatic compound like this, relevant descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges. The HOMO-LUMO energy gap can be a particularly useful descriptor for aromatic compounds. tandfonline.comnih.gov

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

These descriptors, once calculated for a set of molecules with known biological activity, can be used to build a regression model. A robust QSAR model, properly validated, could then be used to predict the activity of novel derivatives, guiding the synthesis of more potent compounds. ufv.br

Table of Theoretical Descriptors for QSAR Development:

Descriptor TypeSpecific Descriptor ExampleRelevance to N'-(3-Bromophenyl)-N,N-dimethylsulfamide
ElectronicHOMO-LUMO Energy GapRelates to chemical reactivity and stability. nih.gov
ElectronicDipole MomentInfluences interactions with polar receptor sites.
HydrophobicLogPDescribes membrane permeability and hydrophobic interactions.
StericMolar VolumeRelates to how the molecule fits into a binding pocket.
Quantum ChemicalPartial charge on sulfamoyl nitrogenIndicates susceptibility to electrophilic attack.

Future Research Directions and Unexplored Avenues for N 3 Bromophenyl N,n Dimethylsulfamide

Exploration of Sustainable and Eco-Friendly Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. Future research should prioritize the development of sustainable and eco-friendly methods for the synthesis of N'-(3-Bromophenyl)-N,N-dimethylsulfamide. Key areas of exploration include:

Water as a Green Solvent: Conventional syntheses of sulfonamides often rely on volatile and toxic organic solvents. Investigating water as a reaction medium, potentially in the presence of a phase-transfer catalyst or surfactant, could significantly improve the environmental footprint of the synthesis. mdpi.com The use of water as a solvent is not only environmentally benign but also offers safety and economic advantages. mdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. acs.orgnih.gov Developing a flow-based synthesis for N'-(3-Bromophenyl)-N,N-dimethylsulfamide could lead to a more efficient and sustainable manufacturing process. acs.orgnih.gov This approach allows for waste minimization and the use of greener reagents. acs.orgnih.gov

Novel Catalytic Systems: The exploration of heterogeneous and reusable catalysts, such as nanocatalysts, could provide a greener alternative to homogeneous catalysts that are often difficult to separate from the reaction mixture. biolmolchem.com For instance, the use of magnetic nanocatalysts could facilitate easy separation and recycling, further enhancing the sustainability of the process. biolmolchem.com Catalyst-free methods under solvent-free conditions also represent a promising avenue for green synthesis. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Water-based SynthesisReduced toxicity, cost-effective, enhanced safetyOptimization of reaction conditions, use of phase-transfer catalysts
Flow ChemistryImproved safety and scalability, waste minimizationReactor design, optimization of flow parameters
NanocatalysisCatalyst reusability, enhanced reaction efficiencyDevelopment of novel nanocatalysts, investigation of reaction mechanisms

Advanced Spectroscopic Characterization under Extreme Conditions

A comprehensive understanding of a molecule's structure and behavior under non-standard conditions is crucial for predicting its properties and potential applications. Future research should employ advanced spectroscopic techniques to characterize N'-(3-Bromophenyl)-N,N-dimethylsulfamide under extreme conditions.

High-Pressure Spectroscopy: Techniques such as high-pressure X-ray absorption spectroscopy (XAS) and Raman spectroscopy can provide valuable insights into the changes in molecular structure, bonding, and intermolecular interactions under high pressure. science.eusaps.org Such studies can reveal phase transitions and the formation of new polymorphs, which may possess unique properties. science.eus

Low-Temperature Spectroscopy: Cryogenic spectroscopy, including low-temperature NMR and IR spectroscopy, can help to trap and characterize transient intermediates and conformational isomers that are not observable at room temperature. rsc.org This can provide a more detailed understanding of the molecule's potential energy surface.

Rotational Spectroscopy: This high-resolution technique can precisely determine the gas-phase structure of N'-(3-Bromophenyl)-N,N-dimethylsulfamide and its conformers, providing benchmark data for computational models. nih.gov

Spectroscopic TechniqueInformation GainedPotential Applications
High-Pressure XAS/RamanPhase transitions, changes in bonding and intermolecular forcesMaterials science, understanding behavior in extreme environments
Low-Temperature NMR/IRCharacterization of conformers and transient speciesMechanistic studies, conformational analysis
Rotational SpectroscopyPrecise gas-phase molecular structureBenchmarking computational models, fundamental molecular properties

Integration into Supramolecular Chemistry Frameworks for Novel Functional Materials

The ability of the sulfamide (B24259) group to participate in hydrogen bonding makes N'-(3-Bromophenyl)-N,N-dimethylsulfamide an attractive building block for the construction of supramolecular assemblies and novel functional materials. rsc.orgnih.gov

Future research in this area could focus on:

Crystal Engineering: Systematically studying the crystallization of N'-(3-Bromophenyl)-N,N-dimethylsulfamide with various co-formers to create co-crystals with tailored properties, such as improved solubility or thermal stability. The strong hydrogen bonds and π-π stacking interactions are key drivers in the crystal packing of sulfonamides. nih.gov

Proton-Conducting Materials: The sulfamide group can act as a proton donor and acceptor, making it a candidate for incorporation into materials with proton-conducting properties for applications in fuel cells and sensors. rsc.org

Self-Assembled Monolayers (SAMs): Investigating the ability of N'-(3-Bromophenyl)-N,N-dimethylsulfamide to form ordered monolayers on various substrates, which could have applications in surface modification and nanotechnology.

Application in Emerging Chemical Technologies

The unique electronic and structural features of N'-(3-Bromophenyl)-N,N-dimethylsulfamide make it a candidate for exploration in emerging chemical technologies that offer new modes of reactivity.

Electrosynthesis: Electrochemical methods can provide a green and efficient way to synthesize new derivatives of N'-(3-Bromophenyl)-N,N-dimethylsulfamide or to use it as a building block in more complex structures. nih.govresearchgate.netrsc.org The electrochemical P-N coupling reaction is a sustainable method for the synthesis of related compounds. nih.gov

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, could be a highly sustainable method for the synthesis and modification of N'-(3-Bromophenyl)-N,N-dimethylsulfamide. nih.govresearchgate.nettaltech.ee Mechanochemical C-N bond formation has been successfully applied in pharmaceutical synthesis. taltech.ee

Computational Design and Virtual Screening of Novel Sulfamide-Based Scaffolds for Diverse Applications

Computational chemistry and virtual screening are powerful tools for accelerating the discovery of new molecules with desired properties. Future research should leverage these in silico methods to explore the potential of N'-(3-Bromophenyl)-N,N-dimethylsulfamide and related scaffolds.

Ligand-Based and Structure-Based Drug Design: Using the structure of N'-(3-Bromophenyl)-N,N-dimethylsulfamide as a starting point, new derivatives can be designed and computationally screened for their potential as inhibitors of various biological targets. nih.govnih.gov The sulfonamide moiety is a well-established pharmacophore in drug discovery. mdpi.comacs.orgwikipedia.org

Virtual Screening for Materials Science: Computational methods can be used to predict the properties of materials incorporating the N'-(3-Bromophenyl)-N,N-dimethylsulfamide scaffold, guiding the experimental synthesis of new functional materials.

Development of Novel Scaffolds: Computational studies can aid in the design of entirely new molecular scaffolds based on the sulfamide core, expanding the chemical space for drug discovery and materials science. researchgate.netmdpi.com

Research AreaComputational ApproachPotential Outcome
Drug DiscoveryMolecular Docking, Virtual ScreeningIdentification of new bioactive compounds
Materials ScienceDFT Calculations, Molecular DynamicsPrediction of material properties (e.g., electronic, mechanical)
Scaffold HoppingCheminformatics, Generative ModelsDesign of novel sulfamide-based molecular architectures

Q & A

Q. What are the optimal synthetic routes for [(3-bromophenyl)sulfamoyl]dimethylamine, and how do reaction conditions influence yield?

The synthesis typically involves sulfamoylation of 3-bromophenylamine with dimethylsulfamoyl chloride. Key steps include:

  • Reagent selection : Use dimethylsulfamoyl chloride in anhydrous conditions to avoid hydrolysis .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yield optimization requires controlled temperatures (0–5°C during mixing, room temperature for completion) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and dimethylamine protons (δ 2.8–3.1 ppm); 13^{13}C NMR for sulfonamide carbonyl (δ ~165 ppm) .
  • IR spectroscopy : Peaks at ~1320 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 307.98 for C8_8H10_{10}BrN2_2O2_2S) .
  • Thermal analysis : TGA to assess decomposition temperatures (>200°C indicates thermal stability) .

Q. What physicochemical properties are pivotal for experimental design with this compound?

Key properties include:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility profiles dictate solvent choice for reactions or biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at –20°C .
  • Crystallinity : Crystalline structure impacts bioavailability and reactivity; X-ray diffraction confirms packing efficiency .

Advanced Research Questions

Q. How can the molecular targets and mechanisms of action of this compound be elucidated?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Enzymatic assays : Test inhibition of carbonic anhydrases (CAs) or sulfotransferases due to sulfamoyl group interactions .
  • Molecular docking : Simulate binding affinities with CA isoforms (e.g., CA-IX/XII in cancer) using software like AutoDock Vina .

Q. What computational models predict thermodynamic and structural properties of this compound?

  • Topological indices : Calculate Wiener, Zagreb, or Randić indices to correlate with heat of formation (ΔHf_f) and solubility parameters .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactivity .
  • MD simulations : Assess stability in biological membranes using GROMACS to inform drug delivery strategies .

Q. What methodologies evaluate the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculation .
  • Enzyme inhibition : Spectrophotometric assays for CA inhibition (e.g., esterase activity with 4-nitrophenyl acetate) .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Reproducibility checks : Validate assays across independent labs with standardized protocols .
  • Metabolite profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity .
  • Structural analogs : Compare with halogenated derivatives (e.g., 5-(3-bromophenyl)-triazole-3-thiol) to isolate bromine’s role .

Q. What role does the 3-bromophenyl group play in modulating reactivity and bioactivity?

  • Electrophilic substitution : Bromine’s electron-withdrawing effect directs reactions to meta/para positions in aromatic systems .
  • Lipophilicity : LogP increases by ~0.7 compared to non-halogenated analogs, enhancing membrane permeability .
  • Target selectivity : Bromine’s steric bulk may improve selectivity for hydrophobic enzyme pockets (e.g., CA isoforms) .

Q. How are structure-activity relationships (SAR) studied for sulfamoyl derivatives like this compound?

  • Analog synthesis : Modify substituents (e.g., replacing Br with Cl or CH3_3) and compare bioactivity .
  • Pharmacophore mapping : Identify critical groups (e.g., sulfamoyl, bromophenyl) using 3D-QSAR models .
  • Crystallography : Resolve ligand-protein co-crystals to visualize binding interactions (e.g., hydrogen bonds with CA active sites) .

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Feasible Synthetic Routes

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[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
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[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.